molecular formula C12H11NO4 B11775888 2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid

2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid

Cat. No.: B11775888
M. Wt: 233.22 g/mol
InChI Key: ZVWMCDNEQITOBK-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the isopropyl and carboxylic acid groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and carboxylic acid functionality contribute to its versatility in various applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1,3-dioxo-2-propan-2-ylisoindole-4-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-6(2)13-10(14)7-4-3-5-8(12(16)17)9(7)11(13)15/h3-6H,1-2H3,(H,16,17)

InChI Key

ZVWMCDNEQITOBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O

Origin of Product

United States

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